Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate

CAS No.: 388594-31-8

Cat. No.: VC2916916

Molecular Formula: C9H11ClN2O3S

Molecular Weight: 262.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 388594-31-8 |

|---|---|

| Molecular Formula | C9H11ClN2O3S |

| Molecular Weight | 262.71 g/mol |

| IUPAC Name | tert-butyl N-(4-chloro-5-formyl-1,3-thiazol-2-yl)carbamate |

| Standard InChI | InChI=1S/C9H11ClN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) |

| Standard InChI Key | XYPYPVZNBCKNJW-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Cl |

Introduction

Chemical Structure and Properties

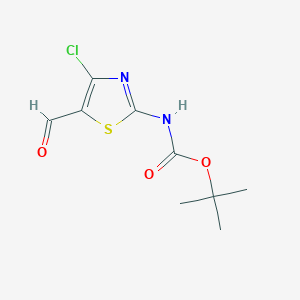

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate consists of a thiazole ring with specific functional groups attached at strategic positions. The compound features a chlorine atom at position 4 and a formyl group at position 5 of the thiazole ring, while position 2 contains a carbamate group with a tert-butyl moiety.

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical characteristics that contribute to its utility in various research applications. Its fundamental properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate

| Property | Value |

|---|---|

| CAS Number | 388594-31-8 |

| Molecular Formula | C9H11ClN2O3S |

| Molecular Weight | 262.71 g/mol |

| SMILES Notation | O=C(OC(C)(C)C)NC1=NC(Cl)=C(C=O)S1 |

| Appearance | Not specified in available data |

| Melting Point | Not specified in available data |

| Solubility | Not specified in available data |

The compound also has specific computational chemistry parameters that provide insight into its physicochemical behavior and potential biological interactions :

Table 2: Computational Chemistry Data

| Parameter | Value |

|---|---|

| TPSA (Topological Polar Surface Area) | 68.29 |

| LogP | 2.956 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

Structural Features

The structural characteristics of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate are critical to its functionality. The thiazole ring serves as the core structure, with the chlorine atom at position 4 influencing its reactivity and biological interactions. The formyl group at position 5 provides an aldehyde functionality that can participate in various chemical transformations. The carbamate group at position 2 often serves as a protecting group for the amino functionality and can be cleaved under specific conditions to reveal the free amine.

Synthesis Methods

The synthesis of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate involves specialized organic chemistry techniques. Based on patent information, this compound appears to be an intermediate in multi-step synthetic pathways for developing diagnostic agents for TDP-43 proteinopathies .

Purification and Characterization

After synthesis, the compound requires purification, which typically involves techniques such as column chromatography, recrystallization, or other separation methods. Characterization is conducted using spectroscopic techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). Commercial sources indicate availability at a purity of 98% .

Research Applications

Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate demonstrates significant potential in various research domains, particularly in medicinal chemistry and diagnostic applications.

Diagnostic Applications for TDP-43 Proteinopathies

A notable application of this compound emerges from patent literature, which describes its role in the development of novel compounds for diagnosing TDP-43 proteinopathies . TDP-43 (TAR DNA-binding protein 43) proteinopathies encompass a range of neurodegenerative disorders characterized by the abnormal accumulation of TDP-43 protein aggregates in affected cells.

These conditions include:

-

Amyotrophic Lateral Sclerosis (ALS)

-

Frontotemporal Lobar Degeneration (FTLD)

-

Other neurodegenerative disorders with TDP-43 pathology

The patent suggests that derivatives of this compound may serve as diagnostic tools for identifying and potentially monitoring these conditions, which represents a significant advancement in neurodegenerative disease research .

Chemical Intermediate in Synthetic Pathways

Beyond its direct applications, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential biological activities. The formyl group at position 5 provides a reactive site for further modifications, including:

-

Aldehyde reductions

-

Aldol condensations

-

Reductive amination reactions

-

Wittig reactions

These transformations expand the potential applications of the initial compound, leading to diverse chemical entities with varied properties and functionalities.

Comparison with Similar Compounds

Understanding the relationship between tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate and structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Comparison with Bromo Analog

A closely related compound is tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate, which differs only in the halogen atom at position 4 (bromine instead of chlorine). This subtle structural difference can significantly impact the compound's:

-

Chemical reactivity

-

Biological activity

-

Physical properties

-

Binding affinity to target molecules

Table 3: Comparison of Chloro and Bromo Derivatives

| Parameter | Tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate | Tert-butyl (4-bromo-5-formylthiazol-2-yl)carbamate |

|---|---|---|

| Molecular Weight | 262.71 g/mol | 307.17 g/mol |

| Halogen | Chlorine | Bromine |

| Electronegativity of Halogen | Higher | Lower |

| C-X Bond Length | Shorter | Longer |

| Reactivity Profile | Different due to C-Cl bond characteristics | Different due to C-Br bond characteristics |

The bromine analog may exhibit different chemical reactivity due to the distinct properties of the carbon-bromine bond compared to the carbon-chlorine bond. The bromine derivative could potentially serve as a better leaving group in nucleophilic substitution reactions, which might be advantageous in certain synthetic applications.

Structural Variations and Their Impact

The thiazole scaffold present in these compounds is a privileged structure in medicinal chemistry. Modifications to this core structure, particularly at positions 4 and 5, can lead to compounds with diverse biological activities. The chlorine atom at position 4 of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate contributes to its lipophilicity and may enhance membrane permeability in biological systems.

| Parameter | Information |

|---|---|

| GHS Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statements | H302+H312+H332-H319-H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes serious eye irritation; May cause respiratory irritation) |

| Precautionary Statements | P261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P363-P405-P501 |

Future Research Directions

The continued investigation of tert-butyl (4-chloro-5-formylthiazol-2-yl)carbamate and its derivatives presents several promising research avenues.

Development of Diagnostic Tools

The patent literature suggests significant potential for this compound in developing diagnostic tools for TDP-43 proteinopathies . Future research could focus on:

-

Optimizing the structure for improved binding to TDP-43 aggregates

-

Developing radiolabeled derivatives for imaging applications

-

Creating fluorescent probes for microscopy and cellular studies

-

Exploring the compound's ability to detect different forms or stages of TDP-43 aggregation

Expansion of Structure-Activity Relationships

Further exploration of structural modifications could yield derivatives with enhanced properties:

-

Replacement of the chlorine with other functional groups

-

Modification of the formyl group to alter reactivity

-

Variation of the protecting group on the carbamate

-

Investigation of the biological activities of these structural analogs

These studies would contribute to a deeper understanding of the relationship between structure and function, potentially leading to compounds with improved properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume